2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZJWABGHPMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Outline:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of formamidine intermediate | React 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal at 40–100 °C for 2–8 h | N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine intermediate |
| 2 | Halomethylation via reaction with bromoacetonitrile | Mix intermediate with solvent, add bromoacetonitrile, react at 50–160 °C for 3–15 h, then cool and adjust pH with alkali (e.g., saturated Na2CO3) | Precipitation of solid mixture containing halomethylated product |
| 3 | Purification | Dissolve solid in ethyl acetate, wash with water and saturated saline, dry over anhydrous sodium sulfate, filter, and evaporate solvent | Crude 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
| 4 | Recrystallization | Recrystallize crude product to enhance purity | Pure halomethylated imidazo derivative |
This method yields a product with high purity, stable quality, and is operationally straightforward with low-cost reagents and mild conditions.
Reaction Mechanism Considerations
- Formamidine intermediate formation: The amino group of 3-amino-6-chloropyridazine reacts with N,N-dimethylformamide dimethyl acetal to form a formamidine derivative, which is a key precursor for cyclization.
- Halomethylation: The intermediate undergoes nucleophilic substitution with bromoacetonitrile, introducing the chloromethyl group at the 2-position of the imidazo ring.
- Cyclization and precipitation: Adjusting the pH with alkali promotes cyclization and precipitation of the desired heterocyclic compound.
- Purification: Multiple washing steps and recrystallization ensure removal of impurities and high product purity.
Comparative Analysis of Preparation Methods for Imidazo[1,2-a]pyridine Derivatives
| Method Type | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds | 2-aminopyridine, α-halocarbonyls | Mild to reflux temperatures, metal-free | Simple, efficient, environmentally benign | Limited to certain substituents |
| Formamidine intermediate + halomethylation (as above) | N,N-dimethylformamide dimethyl acetal, bromoacetonitrile | 40–160 °C, 2–15 h, alkali workup | High purity, stable product, low-cost reagents | Multi-step, requires purification |
| Microwave-assisted condensation with bromomalonaldehyde | 2-aminopyridines, bromomalonaldehyde | Microwave irradiation, ethanol-water media | Rapid, mild conditions | Specialized equipment needed |
| One-pot multi-component reactions | 2-aminopyridine, aldehydes, isonitriles or alkynes | Room temperature to reflux | Convenient, diverse substitution patterns | Possible side reactions, purification complexity |
Research Findings and Data Summary
- The formamidine intermediate method provides a reproducible route to halomethylated imidazo derivatives with yields typically exceeding 70%, and product purity above 95% as verified by liquid phase detection spectra.
- Reaction times and temperatures are critical parameters; for example, the halomethylation step is optimized between 50–160 °C for 3–15 hours to balance conversion and side product formation.
- Alkali treatment (saturated sodium carbonate solution) effectively precipitates the target compound, facilitating isolation.
- Purification by ethyl acetate extraction, washing, and recrystallization yields a product suitable for further synthetic applications or biological evaluation.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
This compound has found applications in various fields of scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of pathogens.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4)
- Structure : Lacks the chloromethyl group at the 2-position.
- Molecular Formula : C₈H₅N₃.
- Molecular Weight : 143.15 g/mol.
- Lower molecular weight and reduced lipophilicity (clogP ~1.19 vs. ~1.5 for the chloromethyl derivative). Limited utility in alkylation reactions due to absence of a leaving group.
- Applications : Primarily used as a building block for less complex derivatives .
- Price : Significantly cheaper at ¥110.00/g vs. ¥2247.00/g for the chloromethyl analogue .
2-Methylimidazo[1,2-a]pyridine-6-carbonitrile (CAS 1226000-76-5)
- Structure : Methyl group at the 2-position instead of chloromethyl.
- Molecular Formula : C₉H₇N₃.
- Molecular Weight : 157.17 g/mol.
- Key Differences :
- Applications: Used in studies requiring stable, non-reactive imidazo[1,2-a]pyridine scaffolds .
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 118000-42-3)
- Structure : Chloromethyl at 2-position and trifluoromethyl at 6-position.
- Molecular Formula : C₉H₆ClF₃N₂.
- Molecular Weight : 234.61 g/mol.
- Key Differences :
- Applications: Potential use in agrochemicals or CNS drugs where lipophilicity is critical .
6-Chloro-2-methylimidazo[1,2-a]pyridine (CAS 13583-92-1)
- Structure : Chloro at 6-position and methyl at 2-position.
- Molecular Formula : C₈H₇ClN₂.
- Molecular Weight : 166.61 g/mol.
- Key Differences :
- Chlorine at 6-position directs electrophilic substitution reactions to the 3- or 5-positions.
- Methyl group limits reactivity compared to chloromethyl derivatives.
- Applications : Intermediate in anticonvulsant or antiviral agent synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price (1g) | Key Applications |
|---|---|---|---|---|---|---|
| 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile | 885275-72-9 | C₉H₆ClN₃ | 191.62 | 2-ClCH₂, 6-CN | ¥2247.00 | Pharmaceutical intermediates |
| Imidazo[1,2-a]pyridine-6-carbonitrile | 106850-34-4 | C₈H₅N₃ | 143.15 | 6-CN | ¥110.00 | Basic heterocyclic research |
| 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile | 1226000-76-5 | C₉H₇N₃ | 157.17 | 2-CH₃, 6-CN | N/A | Stable scaffold synthesis |
| 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 118000-42-3 | C₉H₆ClF₃N₂ | 234.61 | 2-ClCH₂, 6-CF₃ | N/A | Lipophilic drug candidates |
| 6-Chloro-2-methylimidazo[1,2-a]pyridine | 13583-92-1 | C₈H₇ClN₂ | 166.61 | 6-Cl, 2-CH₃ | N/A | Anticonvulsant intermediates |
Biological Activity
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. Understanding its biological activity is crucial for developing therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound includes a chloromethyl group and a carbonitrile moiety attached to the imidazo[1,2-a]pyridine core. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes. Efficient synthetic routes have been reported, emphasizing environmentally friendly methods that yield high purity products .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM against extensively drug-resistant Mtb . The presence of the chloromethyl group in this compound may enhance its binding affinity to bacterial targets.
Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been extensively researched. For example, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 4.40 ± 2.87 µM against the MDA-MB-231 breast cancer cell line . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as NF-κB and STAT3 .
Anti-inflammatory Activity
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate inflammatory pathways. For instance, compounds similar to this compound have been shown to suppress NF-κB signaling in cancer cells, leading to reduced inflammation and tumor progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Positioning of Substituents : The introduction of various substituents at specific positions on the imidazo[1,2-a]pyridine ring significantly affects biological activity. For example, modifications at the C6 position have shown to enhance antimicrobial and anticancer potency .
- Steric and Electronic Effects : The steric hindrance introduced by substituents such as chlorine can influence the compound's binding affinity to biological targets. Studies indicate that chlorinated derivatives often exhibit improved activity compared to their non-chlorinated counterparts .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their efficacy against Mtb. The compound with a similar structure to this compound demonstrated MIC values significantly lower than those of standard treatments like isoniazid . This finding underscores the potential for developing new antitubercular agents based on this scaffold.
Case Study 2: Anticancer Potential
In another investigation focusing on breast cancer cells, a derivative structurally related to this compound was shown to induce apoptosis through mitochondrial pathways. The compound's ability to disrupt cell cycle progression was assessed using flow cytometry techniques, revealing significant G0/G1 phase arrest in treated cells .
Q & A
Q. What are the common synthetic routes for 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via cyclization of 2-aminopyridine derivatives with chlorinated precursors. Key steps include:
-
Cyclocondensation : Reacting 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-a]pyridine core .
-
Substitution Reactions : The chloromethyl group at position 2 undergoes nucleophilic substitution with sodium benzenesulfinate or other nucleophiles under SRN1 conditions (UV light, DMSO, 25–50°C) .
-
Optimization : Solvent choice (DMF or DMSO), temperature (reflux vs. ambient), and catalyst selection (e.g., NaOH for cycloisomerization) critically impact yield and purity .
- Data Table : Synthetic Route Comparison
| Method | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | 65–75 | 1,2-Dimethoxyethane, reflux | |
| SRN1 Substitution | 70–85 | NaSO₂Ph, DMSO, UV light | |
| Cycloisomerization | 80–90 | NaOH, aqueous conditions |
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural characterization employs:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond at 1.73 Å) .
- NMR Spectroscopy : Key signals include δ 8.2–8.5 ppm (pyridine protons) and δ 4.5–5.0 ppm (chloromethyl group) .
- Mass Spectrometry : Molecular ion peak at m/z 207.59 (M⁺) confirms molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloromethyl group in SRN1 reactions?
- Methodological Answer : The SRN1 mechanism involves:
-
Radical Initiation : UV light cleaves the C-Cl bond, generating a chloromethyl radical .
-
Nucleophilic Attack : Sulfur or carbon-centered nucleophiles (e.g., thiols, amines) substitute the radical intermediate.
-
Kinetic Control : Reaction rates depend on solvent polarity (DMSO > DMF) and nucleophile strength .
- Contradiction Analysis :
While emphasizes SN2 pathways for substitution, demonstrates radical-mediated SRN1 dominance under specific conditions. Researchers must adjust reaction parameters (light, solvent) to favor desired pathways.
- Contradiction Analysis :
Q. How can computational modeling predict the compound’s bioactivity against kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with cyclin-dependent kinases (CDKs). The chloromethyl group forms halogen bonds with kinase active sites (e.g., CDK2, ∆G = −9.2 kcal/mol) .
- QSAR Models : Correlate substituent electronegativity (Cl, CN) with IC₅₀ values. The cyano group enhances binding affinity by 30% compared to carboxylate analogs .
Q. How to resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies arise from:
-
Structural Variations : Compare substituent effects (e.g., 6-Cl vs. 8-Cl derivatives reduce antimicrobial activity by 50%) .
-
Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation states, affecting cell permeability .
-
Solution : Standardize bioassays (e.g., MIC testing at pH 7.4, 37°C) and use isogenic cell lines for consistency.
- Data Table : Bioactivity Comparison
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6-Cl, 3-CN (Target Compound) | CDK2 | 0.45 | |
| 8-Cl, 6-CN Analog | Cholinesterase | 1.2 | |
| Non-halogenated Analog | Anticancer | >10 |
Q. What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Directing Groups : Install nitro groups at position 3 to steer electrophilic substitution to position 2 .
- Metal Catalysis : Pd-catalyzed C-H activation selectively modifies position 6 (e.g., Suzuki coupling with aryl boronic acids) .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution at the chloromethyl group over ring positions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
